N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide
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Description
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H17F2N5O2 and its molecular weight is 373.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
One notable area of application for related compounds involves the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. For instance, compounds have been synthesized through reactions involving hydrolysis, acetylation, and coupling processes, resulting in a series of derivatives tested for antitumor activity on human breast adenocarcinoma cell lines. Certain derivatives, such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, demonstrated potent inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Biological Evaluation for Anticancer and Anti-inflammatory Agents
Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. Through a series of condensation reactions and evaluations, these compounds were screened for cytotoxic activities against cancer cell lines and for their potential as 5-lipoxygenase inhibitors, providing insights into their structure-activity relationships and identifying promising candidates for further investigation (Rahmouni et al., 2016).
Antiproliferative Activity and Molecular Docking Studies
The synthesis of compounds featuring a thieno[3,2-d]pyrimidin-4-yl moiety, followed by evaluations of their antiproliferative activities against various cancer cell lines, represents another critical application. These investigations not only revealed the compounds' promising anticancer activities but also involved molecular docking studies to understand their interactions with biological targets, providing a foundation for the development of new therapeutic agents (Huang et al., 2020).
Development of Imaging Agents for Tumor Detection
Research into the development of positron emission tomography (PET) imaging agents for tumor detection has led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives labeled with fluorine-18. These novel compounds underwent comparative biological evaluation to assess their potential for in vivo imaging of tumors, highlighting the role of structural modifications in enhancing the compounds' properties for effective tumor imaging (Xu et al., 2011).
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c1-4-11-10(3)21-18(23-16(11)26)25-14(8-9(2)24-25)22-17(27)15-12(19)6-5-7-13(15)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYVKAVLSPOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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